2H-Isoindole-2-carboxylic acid, octahydro-4-oxo-, 1,1-dimethylethylester, (3aR,7aS)-rel-
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Overview
Description
2H-Isoindole-2-carboxylic acid, octahydro-4-oxo-, 1,1-dimethylethylester, (3aR,7aS)-rel- is a synthetic organic compound with a unique stereochemical configuration. It belongs to the class of isoindole derivatives and exhibits interesting chemical properties that make it a subject of extensive scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-carboxylic acid, octahydro-4-oxo-, 1,1-dimethylethylester, (3aR,7aS)-rel- typically involves multi-step organic reactions. One common approach begins with the cyclization of suitable starting materials under specific conditions to form the isoindole ring structure. Further esterification and oxidation steps lead to the final product. Key reagents and catalysts, such as transition metal catalysts or organic bases, are often employed to facilitate these reactions.
Industrial Production Methods
Industrial production often scales up the laboratory procedures and optimizes them for efficiency and yield. Techniques such as continuous flow synthesis, solvent optimization, and advanced purification methods are employed to ensure high purity and consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo-derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, affecting the compound's reactivity.
Substitution: Nucleophilic substitution reactions are common, where substituents replace hydrogen atoms in the isoindole ring.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and pH, are critical for controlling these reactions.
Major Products Formed
The major products depend on the type of reaction:
Oxidation may yield ketones or carboxylic acids.
Reduction may produce alcohols.
Substitution reactions result in modified isoindole derivatives with diverse functional groups.
Scientific Research Applications
2H-Isoindole-2-carboxylic acid, octahydro-4-oxo-, 1,1-dimethylethylester, (3aR,7aS)-rel- finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, altering their activity. These interactions can trigger downstream pathways leading to the desired biological or chemical effects. Detailed studies often reveal the exact binding sites and conformational changes induced by the compound.
Comparison with Similar Compounds
Compared to other isoindole derivatives, 2H-Isoindole-2-carboxylic acid, octahydro-4-oxo-, 1,1-dimethylethylester, (3aR,7aS)-rel- stands out due to its stereochemical configuration and functional group composition. These features contribute to its unique reactivity and application potential.
List of Similar Compounds
2H-Isoindole-2-carboxylic acid derivatives
Octahydro-isoindole compounds
Oxo-isoindole esters
By detailing its preparation methods, chemical reactions, applications, and comparative analysis, we gain a comprehensive understanding of this fascinating compound. Fascinated by its potential in diverse scientific fields? Imagine what else might be unlocked in the realm of chemistry.
Properties
CAS No. |
543910-82-3 |
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Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl (3aR,7aS)-7-oxo-3,3a,4,5,6,7a-hexahydro-1H-isoindole-2-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1 |
InChI Key |
SGPWUVURFSJYQO-VHSXEESVSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(=O)C2C1 |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCCC(=O)[C@@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(=O)C2C1 |
solubility |
not available |
Origin of Product |
United States |
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